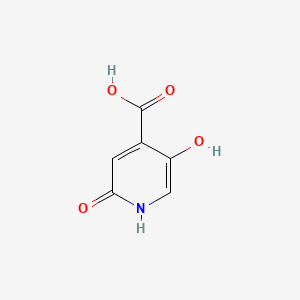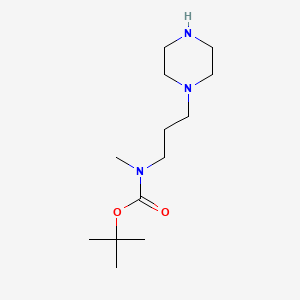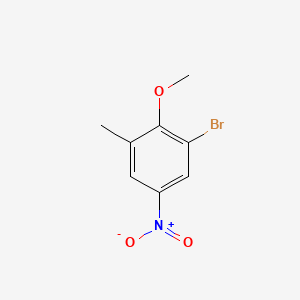
(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid” is a chemical compound with the CAS Number: 1224869-02-6 . It has a molecular weight of 192.24 and its IUPAC name is (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12O4S/c8-7(9)5-6-1-3-12(10,11)4-2-6/h6H,1-5H2,(H,8,9) . This indicates that the compound contains a six-membered ring structure (tetrahydro-2H-thiopyran), which is further substituted with an acetic acid group and two oxygen atoms (dioxide).
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Electrochemical Sensing
(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid derivatives have shown promise in the field of electrochemical sensing. For instance, a poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) was utilized for the development of an electrochemical hybridization sensor. This sensor leveraged the electrochemical activity of the polymer to monitor biological recognitions, demonstrating the potential of such compounds in biosensing applications (Cha et al., 2003).
Structural Analysis and Molecular Synthesis
The compound also plays a role in structural and molecular synthesis research. For example, a study on 2-[7-(3,5-Dibromo-2-hydroxyphenyl)-6-ethoxycarbonyl-2-oxo-5H-2,3,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazol-6-yl]acetic acid ethanol monosolvate revealed intricate details about the molecular structure, showing cleavage of the lactone ring and formation of ethoxycarbonyl and hydroxy groups. This study provided valuable insights into the molecular structure and interactions of similar compounds (Kowiel et al., 2012).
Antioxidant Activity
Compounds related to (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid have been synthesized and studied for their biological activities. For instance, [(1-aryl-5-formylimidazol-4-yl)thio]acetic acids showed pronounced antioxidant activity, highlighting the potential of these compounds in medical and biochemical applications (Chornous et al., 2013).
Synthetic Applications in Organic Chemistry
The compound has also been a focus in synthetic organic chemistry. One study detailed the efficient synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles based on the synthesis and reactions of (2,4-dioxocyclohex-1-yl)acetic acid derivatives. This work highlighted the role of these compounds as important intermediates in the synthesis of various alkaloids, demonstrating their importance in the synthesis of complex organic molecules (Juma et al., 2008).
Propiedades
IUPAC Name |
2-(1,1-dioxothian-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c8-7(9)5-6-1-3-12(10,11)4-2-6/h6H,1-5H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKGPJTYNUEAKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid | |
CAS RN |
1224869-02-6 |
Source


|
| Record name | 2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B594435.png)



